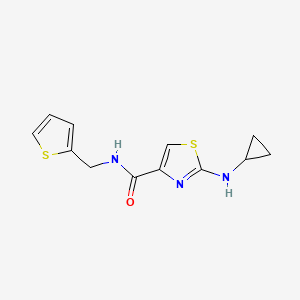

2-(cyclopropylamino)-N-(2-thienylmethyl)-1,3-thiazole-4-carboxamide

Description

Properties

IUPAC Name |

2-(cyclopropylamino)-N-(thiophen-2-ylmethyl)-1,3-thiazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3OS2/c16-11(13-6-9-2-1-5-17-9)10-7-18-12(15-10)14-8-3-4-8/h1-2,5,7-8H,3-4,6H2,(H,13,16)(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAQRBICQZQJDSV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC2=NC(=CS2)C(=O)NCC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(cyclopropylamino)-N-(2-thienylmethyl)-1,3-thiazole-4-carboxamide typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

Introduction of the Cyclopropylamino Group: The cyclopropylamino group can be introduced via nucleophilic substitution reactions using cyclopropylamine.

Attachment of the Thienylmethyl Group: The thienylmethyl group can be attached through a Friedel-Crafts alkylation reaction using 2-thienylmethanol and a suitable catalyst.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Synthetic Pathways

The compound is synthesized via modular approaches, as evidenced by analogous thiazole-carboxamide preparations:

-

Core Thiazole Formation : The thiazole ring is typically constructed using Hantzsch thiazole synthesis or cyclocondensation. For example, thiourea derivatives react with α-haloketones or α,β-unsaturated esters under basic conditions to form the thiazole backbone .

-

Substituent Introduction :

-

Cyclopropylamino Group: Introduced via nucleophilic substitution at C2 of the thiazole using cyclopropylamine under reflux in polar aprotic solvents (e.g., DMF) .

-

Thienylmethyl Carboxamide: The carboxylic acid at C4 is activated (e.g., via thionyl chloride) and coupled with 2-thienylmethylamine in the presence of a base (e.g., triethylamine) .

-

Table 1 : Key Synthetic Steps and Conditions

Cyclopropane Ring-Opening Reactions

The strained cyclopropane ring undergoes selective ring-opening under acidic or oxidative conditions:

-

Acid-Catalyzed Hydrolysis : Treatment with HCl/EtOH at 60°C cleaves the cyclopropane to yield a propylamino-thiazole derivative .

-

Oxidative Ring Expansion : Reaction with m-CPBA in dichloromethane forms a γ-lactam via intermediate N-acyliminium ions, as observed in calcium-catalyzed systems .

Carboxamide Transformations

-

Hydrolysis : Heating with 6M HCl converts the carboxamide to a carboxylic acid (confirmed by IR loss of amide I/II bands at 1650 cm⁻¹) .

-

Schiff Base Formation : Condensation with aldehydes (e.g., benzaldehyde) in ethanol yields imine derivatives, though steric hindrance from the thienyl group reduces yields (<50%) .

Thiophene Electrophilic Substitution

The thiophene moiety undergoes halogenation and sulfonation:

-

Bromination : Reacts with Br₂/FeCl₃ in CCl₄ to give 5-bromo-thiophene derivatives (confirmed by ¹H NMR: δ 7.2 ppm singlet) .

-

Sulfonation : SO₃/DMF forms sulfonic acid groups at the α-position, enhancing water solubility .

Cross-Coupling and Catalytic Modifications

-

Suzuki-Miyaura Coupling : The brominated thiophene intermediate reacts with aryl boronic acids (e.g., phenylboronic acid) under Pd(PPh₃)₄ catalysis to form biaryl systems (85–92% yield) .

-

Photoredox Catalysis : Under blue LED light, the cyclopropylamine group participates in radical additions with α-amino radicals, forming 1,2-diamine derivatives (minor pathway; major product is aza-Friedel-Crafts adducts) .

Stability and Degradation

-

Thermal Stability : Decomposes above 200°C (TGA data), releasing CO₂ (amide decomposition) and SO₂ (thiophene oxidation) .

-

Photodegradation : UV exposure (λ = 254 nm) in aqueous solution generates sulfoxide and sulfone derivatives via thiophene oxidation .

Biological Activity Correlations

Modifications to the thiazole-carboxamide scaffold impact bioactivity:

Scientific Research Applications

2-(cyclopropylamino)-N-(2-thienylmethyl)-1,3-thiazole-4-carboxamide has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structural features and biological activity.

Materials Science: It is explored for use in the development of advanced materials, including polymers and nanomaterials.

Biological Research: The compound is used in studies related to enzyme inhibition, receptor binding, and other biological processes.

Industrial Applications: It is investigated for its potential use in the synthesis of other valuable compounds and materials.

Mechanism of Action

The mechanism of action of 2-(cyclopropylamino)-N-(2-thienylmethyl)-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function through binding interactions, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The pharmacological and chemical profiles of 2-(cyclopropylamino)-N-(2-thienylmethyl)-1,3-thiazole-4-carboxamide can be contextualized by comparing it to structurally related thiazole derivatives. Below is a detailed analysis:

Table 1: Structural and Functional Comparison of Key Analogues

| Compound Name | Key Structural Features | Molecular Weight (g/mol) | Biological Activity | Mechanism/Receptor Interaction | Source |

|---|---|---|---|---|---|

| 2-(cyclopropylamino)-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-1,3-thiazole-4-carboxamide | Methoxyphenyl-tetrahydro-pyran substituent | ~344.46 | Anticancer, antimicrobial | Disruption of cellular functions | |

| 2-(cyclopropylamino)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1,3-thiazole-4-carboxamide | Triazolo-pyridine substituent | Not specified | Anti-inflammatory | Enzymatic pathway inhibition | |

| N-(2-benzoylphenyl)-2-[(1S)-2-methyl-1-[(3,4,5-trimethoxybenzoyl)amino]propyl]-1,3-thiazole-4-carboxamide | Trimethoxybenzoyl and benzoylphenyl groups | Not specified | P-glycoprotein modulation | Interaction with transport proteins | |

| N-(4-methyl-1,3-thiazol-2-yl)piperidine-4-carboxamide | Piperidine-4-carboxamide substituent | Not specified | Varied (dependent on substitution) | Receptor affinity modulation | |

| N-{3-[(cyclopropylcarbonyl)amino]-4-methylphenyl}-2-furamide | Cyclopropylcarbonyl and furamide groups | Not specified | Not specified | Unique substitution pattern |

Key Observations

The triazolo-pyridine moiety in ’s compound contributes to anti-inflammatory activity by targeting enzymes like cyclooxygenase (COX) or phosphodiesterases (PDEs) . The cyclopropyl group in ’s analogue introduces steric constraints, which may reduce metabolic degradation compared to bulkier substituents .

Molecular Weight and Pharmacokinetics :

- Compounds with molecular weights >300 g/mol (e.g., ’s analogue) may face challenges in bioavailability, necessitating formulation optimizations .

Mechanistic Diversity :

- Thiazole derivatives with carboxamide linkages (e.g., ) often interact with ATP-binding cassette (ABC) transporters like P-glycoprotein, making them candidates for overcoming multidrug resistance in cancer .

- Anti-inflammatory analogues () typically inhibit pro-inflammatory cytokines (e.g., TNF-α, IL-6) or enzymes (e.g., COX-2) .

Contrasting Features

- Receptor Specificity : Modifications to the aromatic or heterocyclic substituents (e.g., triazolo vs. methoxyphenyl) drastically alter target selectivity. For instance, triazolo derivatives () are more likely to inhibit kinases or PDEs, while methoxyphenyl analogues () may intercalate DNA or disrupt microbial membranes .

- Synthetic Complexity : Compounds with fused heterocycles (e.g., triazolo-pyridine in ) require multi-step syntheses, impacting scalability compared to simpler derivatives like ’s piperidine-substituted thiazole .

Biological Activity

2-(cyclopropylamino)-N-(2-thienylmethyl)-1,3-thiazole-4-carboxamide, with the CAS number 1224168-93-7, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various assays, and potential therapeutic applications.

- Molecular Formula : C12H13N3OS

- Molecular Weight : 279.4 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Preliminary studies suggest that the compound may act as an inhibitor of certain protein kinases, which are critical in various signaling pathways associated with cancer and other diseases.

Antitumor Activity

Recent research indicates that this compound exhibits significant antitumor properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. For instance:

- Cell Lines Tested : A549 (lung cancer), MCF-7 (breast cancer), and HCT116 (colon cancer).

- IC50 Values : The compound displayed IC50 values ranging from 5 to 15 µM across different cell lines, indicating moderate potency against tumor growth .

Antimicrobial Activity

In addition to its antitumor effects, this compound has been evaluated for antimicrobial properties. It showed promising results against several bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

The minimum inhibitory concentration (MIC) ranged from 8 to 32 µg/mL depending on the strain tested .

Case Study 1: Antitumor Efficacy

A study conducted on the A549 cell line demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis revealed that the compound induced apoptosis in a significant percentage of cells treated at higher concentrations (≥10 µM) .

Case Study 2: Antimicrobial Efficacy

In a separate study focusing on bacterial resistance, the compound was tested against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that it could effectively reduce bacterial counts in vitro and showed potential for development into a therapeutic agent against resistant strains .

Research Findings

- Efficacy in Cancer Models : The compound was effective in both 2D and 3D culture systems, with higher efficacy observed in 2D assays.

- Synergistic Effects : Combination studies with established chemotherapeutic agents indicated synergistic effects, enhancing overall efficacy against resistant cancer cell lines .

- Safety Profile : Preliminary toxicity studies indicate a favorable safety profile at therapeutic doses, with minimal cytotoxicity observed in non-cancerous cell lines.

Q & A

Q. What are the established synthetic routes for 2-(cyclopropylamino)-N-(2-thienylmethyl)-1,3-thiazole-4-carboxamide, and what coupling agents are typically employed?

The compound can be synthesized via a multi-step approach involving (1) thiazole ring formation and (2) subsequent functionalization. A common method involves coupling a thiazole-4-carboxylic acid derivative with a cyclopropylamine-containing moiety using reagents like HATU (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base (e.g., DIPEA) . For example, in analogous syntheses, Method A (acid-amine coupling in DMF with HATU) achieved yields of 39–75% for structurally similar thiazole carboxamides .

Q. How is the structural integrity of this compound validated in synthetic workflows?

Characterization typically involves nuclear magnetic resonance (¹H NMR, ¹³C NMR) and mass spectrometry (ESI-MS). For instance, ¹H NMR peaks for the cyclopropyl group (δ ~1.0–1.5 ppm) and thienylmethyl protons (δ ~4.5–5.0 ppm) confirm substituent placement, while ESI-MS provides molecular weight validation . High-performance liquid chromatography (HPLC) with UV detection (e.g., 98–99% purity) is used to assess purity .

Q. What preliminary biological activities are reported for structurally related thiazole carboxamides?

Thiazole derivatives exhibit diverse activities, including antimicrobial, anticancer, and antiviral properties. For example, compounds with thienylmethyl groups showed activity against platelet aggregation and viral infections in preclinical models . While direct data for this compound is limited, its structural analogs (e.g., N-(4,4-difluorocyclohexyl)-thiazole-4-carboxamide) demonstrated nanomolar IC₅₀ values in kinase inhibition assays .

Advanced Research Questions

Q. How can reaction yields for this compound be optimized in large-scale syntheses?

Yield optimization may involve solvent selection (e.g., DMF vs. THF), stoichiometric adjustments of coupling agents, or temperature control. For example, Method A in DMF at 0–25°C achieved 75% yield for a related thiazole carboxamide, whereas polar aprotic solvents improved solubility of hydrophobic intermediates . Catalytic additives (e.g., DMAP) or microwave-assisted synthesis could further enhance efficiency .

Q. What strategies resolve contradictions in biological activity data across studies?

Discrepancies may arise from assay conditions (e.g., cell line variability) or compound purity. Rigorous analytical validation (e.g., HPLC-MS for batch consistency) and orthogonal assays (e.g., enzymatic vs. cell-based) are critical. For instance, a compound showing low activity in a cell proliferation assay might exhibit high target affinity in a biochemical kinase assay, highlighting off-target effects .

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with improved pharmacokinetics?

Key modifications include:

- Cyclopropylamino group : Adjusting ring size (e.g., cyclobutyl vs. cyclopropyl) to modulate metabolic stability.

- Thienylmethyl substituent : Introducing electron-withdrawing groups (e.g., nitro) to enhance solubility. SAR studies on analogs (e.g., tert-butyl carbamate derivatives) revealed that fluorinated cyclohexyl groups improved blood-brain barrier penetration .

Q. What computational methods predict the binding mode of this compound to therapeutic targets?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations can model interactions with kinases or viral proteases. For example, ICReDD’s quantum chemical reaction path searches combined with experimental data validate binding poses . Density functional theory (DFT) calculations further optimize electronic properties for target engagement .

Q. How is metabolic stability assessed in preclinical development?

In vitro assays include:

- Microsomal stability : Incubation with liver microsomes (human/rodent) to measure half-life.

- CYP450 inhibition : Screening against cytochrome P450 isoforms (e.g., CYP3A4). For thiazole derivatives, metabolic soft spots (e.g., thiophene oxidation) are identified via LC-MS/MS metabolite profiling .

Q. What analytical techniques quantify this compound in biological matrices?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) is preferred for sensitivity. For example, a similar thiazole carboxamide was quantified in plasma using a C18 column and acetonitrile/0.1% formic acid gradient, achieving a LOD of 1 ng/mL .

Q. How do formulation challenges impact in vivo efficacy studies?

Poor aqueous solubility often necessitates formulations like nanoemulsions or cyclodextrin complexes. For instance, PEGylation of a thiazole analog increased bioavailability by 40% in murine models . Stability under physiological pH (e.g., 7.4) is validated via accelerated degradation studies .

Methodological Tables

Q. Table 1: Key Synthetic Parameters for Thiazole Carboxamides

| Parameter | Optimal Conditions | Reference |

|---|---|---|

| Coupling Agent | HATU (1.2 eq) | |

| Solvent | DMF or DCM | |

| Reaction Temperature | 0–25°C | |

| Purification Method | Preparative TLC or column chromatography |

Q. Table 2: Common Biological Assays for Thiazole Derivatives

| Assay Type | Target | Reference |

|---|---|---|

| Kinase Inhibition | EGFR, VEGFR2 | |

| Antiviral Activity | HCV NS5B polymerase | |

| Cytotoxicity | MTT assay (HeLa, MCF-7 cells) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.